molecular formula C22H19ClO3 B605677 Atovaquone CAS No. 95233-18-4

Atovaquone

Cat. No. B605677
CAS RN: 95233-18-4
M. Wt: 366.84
InChI Key: KUCQYCKVKVOKAY-CTYIDZIISA-N
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Description

Atovaquone is an antimicrobial and antipneumocystis drug used in antimalarial protocols . It is used to prevent and treat Pneumocystis jiroveci pneumonia (PCP) in adults and children 13 years of age and older who cannot tolerate other medicines, such as trimethoprim-sulfamethoxazole .


Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance its therapeutic efficacy. The prodrug overcomes the challenges associated with the poor solubility of Atovaquone, contributing to increased drug bioavailability . A stereospecific efficient process for the synthesis of Atovaquone from commercially available raw materials such as α-tetralone and 4-(4-chlorophenyl)cyclohexanone has also been described .


Molecular Structure Analysis

Atovaquone is a hydroxynaphthoquinone, or an analog of ubiquinone . Further structural characterization studies of Atovaquone are available .


Chemical Reactions Analysis

Atovaquone interferes with the reproduction of protozoa (single-cell organisms) that can cause disease in the body . It inhibits oxidative phosphorylation and is FDA-approved for the treatment of malaria . Synthesis, structural elucidation, and reaction condition optimizations of a novel prodrug of Atovaquone have been explained with supportive experimental and spectral results .


Physical And Chemical Properties Analysis

Atovaquone is highly bound to plasma protein (>99.5%) and shows a high affinity for human serum albumin . Its physical and chemical properties were assessed through drug content assay, differential scanning calorimetry, X-ray powder diffraction, single-crystal X-ray diffraction, and attenuated total reflectance Fourier transform infrared spectroscopy .

Scientific Research Applications

Molecular Basis of Drug Resistance

Atovaquone, a substituted hydroxynaphthoquinone, is used to treat infections like Plasmodium falciparum malaria, Pneumocystis jirovecii pneumonia, and Toxoplasma gondii toxoplasmosis. Research indicates its action involves inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. Growing failure in atovaquone treatments, particularly in malaria or Pneumocystis pneumonia patients, has been linked to mutations in the cytochrome b gene. Studies have modeled the interaction of atovaquone with pathogen enzymes to understand this drug resistance better. Using yeast and bovine bc1 complexes as surrogates, researchers have gained insights into the molecular interactions of atovaquone, revealing a potential path for designing more effective treatments against resistant strains (Kessl, Meshnick, & Trumpower, 2007).

Antiparasitic and Antifungal Activity

Atovaquone is recognized for its broad-spectrum antiprotozoal activity. It's effective against Pneumocystis carinii pneumonia, malaria (in combination with proguanil), and babesiosis (in combination with azithromycin). Its role in managing diseases such as malaria and PCP arises due to the limitations of existing treatments like drug resistance and intolerable side effects. The antimicrobial actions of naphthoquinones like atovaquone were identified over 50 years ago, but their clinical approval has been more recent (Baggish & Hill, 2002).

Potential Anti-Cancer Activity

Atovaquone, while primarily an anti-malarial drug, has shown potential anti-cancer activity. Studies indicate that it can inhibit Cancer Stem-like Cells (CSCs) in breast cancer cells by inducing aerobic glycolysis and oxidative stress. Atovaquone targets mitochondrial complex III and oxidative phosphorylation (OXPHOS), crucial for CSC proliferation. Interestingly, it does not affect normal human fibroblasts, suggesting a selective toxicity profile which could be beneficial in cancer treatment (Fiorillo et al., 2016).

Design of Resistant-Strain Mitigating Drugs

Understanding atovaquone's molecular basis for resistance has paved the way for designing hydroxy-naphthoquinones that can overcome drug resistance. By synthesizing and testing new inhibitors against blood and liver stage Plasmodium, and against yeast strains with mutations linked to resistance, researchers have identified compounds effective against atovaquone-resistant strains. This approach is crucial for developing treatments for infections like malaria, pneumonia, and toxoplasmosis, which have shown resistance to atovaquone (Hughes et al., 2011).

Safety And Hazards

Atovaquone may cause serious side effects. Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Atovaquone is currently FDA-approved for the treatment of malaria, and it is a well-tolerated, orally available medication . The patent for Malarone, a fixed-dose combination of Atovaquone and proguanil, expired in 2013, potentially leading to a wave of low-cost generics . Further investigation of Atovaquone’s potential as a cancer therapy for gynecologic cancers is ongoing .

properties

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
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InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H19ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
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Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
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Molecular Weight

366.8 g/mol
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Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
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Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
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Product Name

Atovaquone

Color/Form

Crystals from acetonitrile

CAS RN

94015-53-9, 95233-18-4, 137732-39-9
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Melting Point

216-219 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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